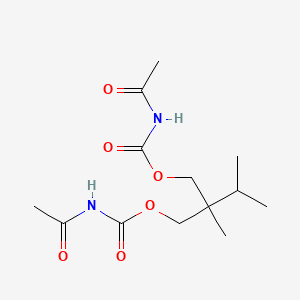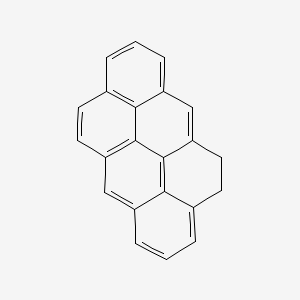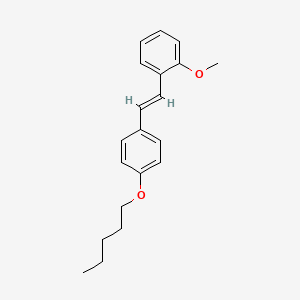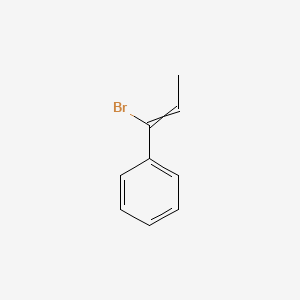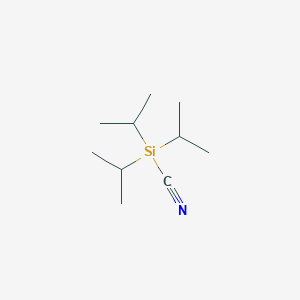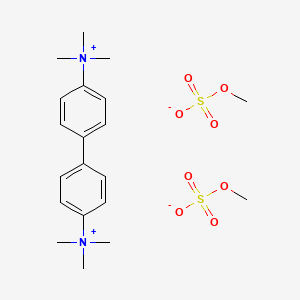
Ammonium, 4,4'-biphenylylenebis(trimethyl-, bis(methylsulfate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) is a quaternary ammonium compound. It is known for its unique structure, which consists of a biphenyl core with trimethylammonium groups attached to each phenyl ring, and bis(methylsulfate) as counterions. This compound is used in various scientific and industrial applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) typically involves the quaternization of 4,4’-biphenyldiamine with trimethylamine, followed by the addition of methyl sulfate to form the bis(methylsulfate) salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the process.
化学反应分析
Types of Reactions
Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.
Oxidation and Reduction: It can undergo redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated biphenyl derivatives.
科学研究应用
Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research into its potential use as an antimicrobial agent is ongoing.
Industry: It is used in the formulation of specialty chemicals and materials.
作用机制
The mechanism by which Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) exerts its effects involves interactions with cell membranes and proteins. The quaternary ammonium groups can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and in DNA extraction protocols.
Uniqueness
Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) is unique due to its biphenyl core, which provides rigidity and enhances its interaction with biological membranes compared to other quaternary ammonium compounds.
This detailed article provides a comprehensive overview of Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate), covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
24702-66-7 |
|---|---|
分子式 |
C20H32N2O8S2 |
分子量 |
492.6 g/mol |
IUPAC 名称 |
methyl sulfate;trimethyl-[4-[4-(trimethylazaniumyl)phenyl]phenyl]azanium |
InChI |
InChI=1S/C18H26N2.2CH4O4S/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6;2*1-5-6(2,3)4/h7-14H,1-6H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI 键 |
NLYMAMBVUJIGNT-UHFFFAOYSA-L |
规范 SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](C)(C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


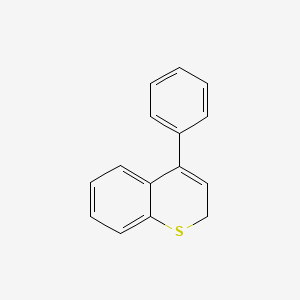
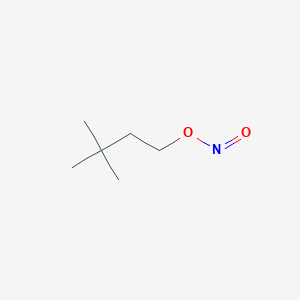
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
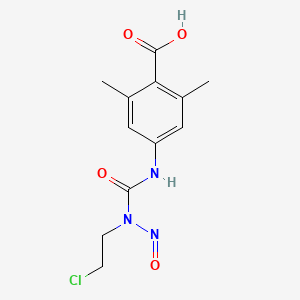
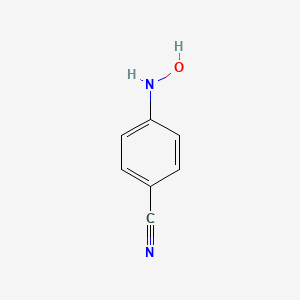
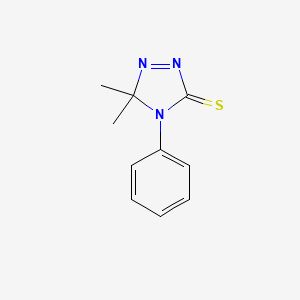
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)
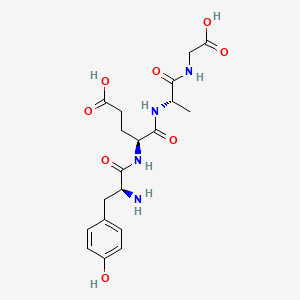
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)
